molecular formula C7H14ClNO2 B6224934 methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride CAS No. 2768332-26-7

methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride

Cat. No. B6224934
CAS RN: 2768332-26-7
M. Wt: 179.6
InChI Key:
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Description

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride (MECPC) is a small-molecule drug that has been used in a variety of scientific research applications. It is a synthetic compound, and its hydrochloride salt form is the most commonly used form. MECPC has been used to study a wide range of biochemical and physiological processes, including protein-protein interactions, signal transduction pathways, and cell cycle regulation. The compound has also been used in laboratory experiments to study the effects of drugs on cells and tissues.

Scientific Research Applications

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, signal transduction pathways, and cell cycle regulation. It has also been used to study the effects of drugs on cells and tissues. Additionally, methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has been used to study the effects of various compounds on enzyme activity, as well as the effects of various compounds on gene expression.

Mechanism of Action

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride binds to the active site of certain enzymes and modulates their activity. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), cyclin-dependent kinases (CDKs), and protein kinase C (PKC). In addition, methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has been shown to activate certain enzymes, such as protein kinase A (PKA).
Biochemical and Physiological Effects
methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, CDKs, and PKC. It has also been shown to activate certain enzymes, such as PKA. Additionally, methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has been shown to modulate the activity of certain proteins, such as G-protein coupled receptors (GPCRs). In addition, methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has been shown to modulate the expression of certain genes, such as those involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to work with in the lab. It is also relatively stable, and its hydrochloride salt form is the most commonly used form. Additionally, methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has been used in a variety of scientific research applications, making it a useful tool for laboratory experiments.
One limitation of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride for laboratory experiments is that it is not very water-soluble. This can make it difficult to work with in certain experiments. Additionally, methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects, which can make it difficult to control in certain experiments.

Future Directions

There are a variety of potential future directions for methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride. One potential direction is to further study its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be done on the use of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride in laboratory experiments and its potential applications in drug discovery and development. Additionally, further research could be done on the use of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride in clinical trials and its potential therapeutic applications. Finally, further research could be done on the development of novel analogs of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride that may have improved properties for use in laboratory experiments and clinical trials.

Synthesis Methods

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is synthesized from the reaction of methylcyclopropanecarboxylic acid with 2-aminoethyl chloride. This reaction produces a carboxylic acid ester, which is then converted to the hydrochloride salt form of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride. The synthesis of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is relatively simple and can be carried out in a few steps.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride involves the reaction of cyclopropanecarboxylic acid with methylamine followed by the addition of 2-aminoethanol. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "Methylamine", "2-Aminoethanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropanecarboxylic acid is reacted with excess methylamine in the presence of a catalyst such as para-toluenesulfonic acid to form methyl cyclopropanecarboxylate.", "Step 2: Methyl cyclopropanecarboxylate is then reacted with 2-aminoethanol in the presence of a base such as sodium hydroxide to form methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate.", "Step 3: The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate." ] }

CAS RN

2768332-26-7

Product Name

methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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